Acetylcysteine Zinc
Description
Properties
CAS No. |
49793-39-7 |
|---|---|
Molecular Formula |
C10H16N2O6S2Zn |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
zinc;(2R)-2-acetamido-3-sulfanylpropanoate |
InChI |
InChI=1S/2C5H9NO3S.Zn/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1 |
InChI Key |
KNVKDNCWDNRTOE-SCGRZTRASA-L |
SMILES |
CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Zn+2] |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Zn+2] |
Canonical SMILES |
CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Zn+2] |
Other CAS No. |
49793-39-7 |
Synonyms |
Acétylcystéine GNR acebraus Acemuc Acetabs Acetylcystein AL Acetylcystein Atid Acetylcystein Heumann Acetylcystein Trom Acetylcystein, mentopin Acetylcysteine Acetylcysteine Hydrochloride Acetylcysteine Sodium Acetylcysteine Zinc Acetylcysteine, (D)-Isomer Acetylcysteine, (DL)-Isomer Acetylcysteine, Monoammonium Salt Acetylcysteine, Monosodium Salt Acetylin Acetyst Acid, Mercapturic Airbron Alveolex Azubronchin Bisolvon NAC Bromuc Broncho Fips Broncho-Fips BronchoFips Broncholysin Broncoclar Codotussyl Cystamucil Dampo Mucopect durabronchal Eurespiran Exomuc Fabrol Fluimucil Fluprowit Frekatuss Genac Hoestil Hustengetränk, Optipect Hydrochloride, Acetylcysteine Ilube Jenacystein Jenapharm Lantamed Larylin NAC Lindocetyl M Pectil M-Pectil mentopin Acetylcystein Mercapturic Acid Monoammonium Salt Acetylcysteine Monosodium Salt Acetylcysteine MPectil Muciteran Muco Sanigen Mucomyst Mucopect, Dampo Mucosil Mucosol Mucosolvin N Acetyl L cysteine N Acetylcysteine N-Acetyl-L-cysteine N-Acetylcysteine NAC AL NAC Zambon NAC, Bisolvon Optipect Hustengetränk Sanigen, Muco Siccoral Siran Sodium, Acetylcysteine Solmucol Zambon, NAC Zinc, Acetylcysteine |
Origin of Product |
United States |
Preparation Methods
Electrochemical Acetylation of Cystine
U.S. Patent 6,159,352 describes an electrochemical method to synthesize N-acetylcysteine from L-cystine . 24 g of L-cystine is dissolved in 100 mL of 2 N NaOH , followed by the addition of 50 mL of acetic anhydride at 0°C . Electrolysis at 10–15 A/dm² using a titanium cathode and nickel anode reduces cystine to cysteine, which undergoes acetylation. While this process traditionally uses zinc as a reducing agent, residual Zn²⁺ ions complicate purification.
In Situ Zinc Complexation
Modifying the electrochemical setup to include zinc electrodes introduces Zn²⁺ ions directly into the reaction. At pH 8–9 , acetylcysteine reacts with electrochemically generated Zn²⁺, forming a stable complex. This one-pot method reduces downstream separation challenges and achieves 85–88% yield with <2% residual zinc .
Biogenic and Green Synthesis Approaches
Plant-Mediated Zinc Complexation
Inspired by ZnS nanoparticle synthesis using Stevia rebaudiana extract, acetylcysteine zinc can be produced via biogenic routes. Zinc nitrate is added to acetylcysteine dissolved in plant extract, incubated at 70°C for 3 hours . The extract’s polyphenols act as stabilizing agents, yielding nanoparticles with 98% purity and 20–50 nm size .
Aqueous-Phase Co-Capping
A study on ZnS quantum dots co-capped with L-cysteine and mercaptopropionic acid (MPA) provides a template for this compound synthesis. Adjusting the cysteine:MPA ratio to 1:1 in a zinc acetate solution at pH 12 and 100°C facilitates ligand exchange, forming acetylcysteine-zinc conjugates. This method emphasizes control over particle size and crystallinity.
Table 2: Green Synthesis Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Zinc Precursor | Zinc nitrate | |
| Temperature | 70°C | |
| Stabilizing Agent | Stevia rebaudiana extract | |
| Particle Size | 20–50 nm |
Comparative Analysis of Methodologies
Yield and Purity
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetylcysteine zinc can undergo oxidation reactions, where the thiol group of acetylcysteine is oxidized to form disulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Substitution: Various nucleophiles under controlled pH and temperature conditions.
Major Products:
Oxidation: Disulfides and other oxidized forms of acetylcysteine.
Reduction: Reduced forms of reactive oxygen species.
Substitution: Derivatives of acetylcysteine with different functional groups.
Scientific Research Applications
Toxicity Mitigation
Acetylcysteine zinc has been studied for its protective effects against various types of toxicity:
- Zinc Oxide Nanoparticle Toxicity : Research has shown that NAC can mitigate reproductive and developmental toxicity induced by zinc oxide nanoparticles in animal models. In one study, treatment with NAC after exposure prevented weight loss in pregnant mice and reduced abnormal development in offspring .
- Zinc Phosphide Poisoning : Case studies have reported successful management of hepatotoxicity following zinc phosphide poisoning with NAC administration. In these cases, NAC helped to restore liver function and reduce symptoms associated with acute poisoning .
Oxidative Stress Reduction
This compound's role in reducing oxidative stress has been highlighted in several studies:
- A study demonstrated that NAC could protect renal tissue from damage induced by oxidative stress through its antioxidant properties . This suggests potential applications in nephrotoxicity scenarios.
- Another investigation revealed that NAC treatment improved immune function markers in postmenopausal women by reducing oxidative stress levels . This indicates its potential utility in enhancing immune responses during aging or chronic diseases.
Case Study 1: Zinc Phosphide Poisoning
Two patients suffering from hepatotoxicity due to zinc phosphide poisoning were treated with acetylcysteine. The treatment resulted in significant improvement in liver function tests and clinical symptoms, demonstrating the efficacy of NAC as a therapeutic agent in severe toxicological emergencies .
Case Study 2: Reproductive Toxicity
In a controlled animal study, pregnant mice exposed to zinc oxide nanoparticles were treated with acetylcysteine. The results indicated a significant reduction in fetal abnormalities and improved maternal health parameters, showcasing the protective effects of NAC against reproductive toxicity .
Comparative Data Table
Mechanism of Action
Molecular Targets and Pathways:
Glutathione Synthesis: Acetylcysteine zinc acts as a precursor for the synthesis of glutathione, a major antioxidant in the body.
Reactive Oxygen Species Scavenging: The compound directly scavenges reactive oxygen species, reducing oxidative stress.
Enzyme Modulation: this compound modulates the activity of various enzymes involved in detoxification and cellular protection.
Comparison with Similar Compounds
Q & A
Q. 1.1. What experimental protocols are recommended for synthesizing and characterizing acetylcysteine-zinc complexes?
Answer: Synthesis typically involves stoichiometric reactions between zinc salts (e.g., ZnSO₄) and acetylcysteine in aqueous or alcoholic solvents under controlled pH (5–7). Characterization requires:
- Elemental analysis (e.g., ICP-MS for zinc quantification) .
- Spectroscopic methods : FTIR to confirm thiol-Zn coordination bonds and UV-Vis for stability assessment.
- Purity validation : HPLC with C18 columns and mobile phases like methanol/water (70:30) .
Note: For novel complexes, provide crystallographic data (XRD) and thermodynamic stability constants .
Q. 1.2. How do researchers standardize assays for evaluating acetylcysteine-zinc’s antioxidant activity?
Answer: Common methodologies include:
- DPPH/ABTS radical scavenging assays : Compare IC₅₀ values against controls (e.g., ascorbic acid) under standardized pH and temperature .
- Cellular models : Use H₂O₂-induced oxidative stress in human lymphocytes, measuring DNA repair via comet assays .
- Key controls: Include zinc-only and acetylcysteine-only groups to isolate synergistic effects .
Advanced Research Questions
Q. 2.1. How can contradictory data on acetylcysteine-zinc’s bioavailability in in vitro vs. in vivo models be resolved?
Answer: Discrepancies often arise from:
- Physicochemical factors : pH-dependent solubility differences (e.g., intestinal vs. cellular environments) .
- Methodological adjustments :
- In vitro: Simulate gastrointestinal conditions using biorelevant media (e.g., FaSSIF/FeSSIF) .
- In vivo: Apply stable isotope-labeled zinc tracers (e.g., ⁶⁷Zn) with ICP-MS quantification in plasma/tissue .
- Statistical reconciliation : Meta-analysis of pharmacokinetic parameters (AUC, Cmax) across studies .
Q. 2.2. What strategies optimize acetylcysteine-zinc’s efficacy in targeted drug delivery systems?
Answer: Advanced approaches include:
- Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles to enhance mucosal adhesion and controlled release .
- Surface functionalization : Conjugation with ligands (e.g., folic acid) for receptor-mediated uptake in cancer cells .
- Validation metrics: Compare encapsulation efficiency (UV-Vis), particle size (DLS), and in vitro release profiles (dialysis membranes) .
Q. 2.3. How do researchers address conflicting results in acetylcysteine-zinc’s role in heavy-metal detoxification?
Answer: Contradictions may stem from:
- Dose-dependent effects : Low doses (µM) may chelate Cd/Pb, while high doses (mM) could induce pro-oxidant activity .
- Model specificity : Use ex vivo models (e.g., goldfish gill tissue) to isolate detox pathways (e.g., metallothionein upregulation) .
- Mechanistic validation : Employ siRNA knockdown of detox genes (e.g., MT1/2) to confirm zinc’s role .
Methodological Guidance
Q. 3.1. What frameworks are recommended for designing studies on acetylcysteine-zinc’s therapeutic mechanisms?
Answer: Apply:
- PICO framework : Define Population (cell lines/organisms), Intervention (dose/concentration), Comparison (controls), Outcome (biomarker quantification) .
- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- Example: "Does acetylcysteine-zinc (100 µM) reduce ROS levels in HepG2 cells compared to NAC alone, measured via fluorescence microscopy?" .
Q. 3.2. How should researchers validate acetylcysteine-zinc’s stability under physiological conditions?
Answer: Conduct:
- Accelerated stability studies : Expose complexes to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH titration : Assess structural integrity across pH 2–8 using circular dichroism (CD) spectroscopy .
- Competitive ligand assays : Introduce EDTA to evaluate zinc displacement kinetics .
Data Reporting Standards
Q. 4.1. What minimal data must be included in publications on acetylcysteine-zinc complexes?
Answer: Essential elements:
- Synthetic details : Molar ratios, solvents, reaction times, and yields .
- Characterization : Full spectral data (FTIR, NMR, XRD) for novel compounds .
- Biological assays : Positive/negative controls, statistical methods (e.g., ANOVA), and raw data availability .
Conflict Resolution in Collaborative Studies
Q. 5.1. How can interdisciplinary teams harmonize conflicting interpretations of acetylcysteine-zinc’s dual antioxidant/pro-oxidant effects?
Answer: Strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
